molecular formula C8H8Br2N2O2S B11822034 N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide

N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide

Cat. No.: B11822034
M. Wt: 356.04 g/mol
InChI Key: BJMPAQHMMNHKGO-UHFFFAOYSA-N
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Description

N'-[(2,5-Dibromobenzene)sulfonyl]ethanimidamide is a sulfonamide derivative featuring a 2,5-dibromobenzenesulfonyl group conjugated to an ethanimidamide moiety. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituents on the aromatic ring and the reactive ethanimidamide group. Sulfonamides are widely utilized in medicinal chemistry and bioconjugation due to their stability and versatility in forming covalent bonds.

Properties

IUPAC Name

N'-(2,5-dibromophenyl)sulfonylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2S/c1-5(11)12-15(13,14)8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPAQHMMNHKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)(=O)C1=C(C=CC(=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzenesulfonyl Chloride

Electrophilic bromination using Br₂ in the presence of FeBr₃ as a catalyst introduces bromine atoms at the 2- and 5-positions. This method requires careful temperature control (0–5°C) to avoid over-bromination.

Sulfonation of 1,4-Dibromobenzene

Sulfonation with chlorosulfonic acid (ClSO₃H) at 120°C for 3–4 hours yields 2,5-dibromobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group directed to the para position relative to bromine.

Preparation of Ethanimidamide

Ethanimidamide (CH₃C(=NH)NH₂) serves as the amidine component. Two principal routes are explored:

Pinner Reaction

Acetonitrile reacts with anhydrous HCl in ethanol to form the imidate ester intermediate, ethyl acetimidate hydrochloride. Subsequent treatment with ammonium hydroxide yields ethanimidamide:

CH₃CNHCl/EtOHCH₃C(=NH)OEtNH₃CH₃C(=NH)NH₂\text{CH₃CN} \xrightarrow{\text{HCl/EtOH}} \text{CH₃C(=NH)OEt} \xrightarrow{\text{NH₃}} \text{CH₃C(=NH)NH₂}

Key Conditions :

  • Imidate formation: 0°C, 12 hours, 85% yield.

  • Amidination: 25°C, 6 hours, 78% yield.

Thioamide Route

Thioacetamide undergoes oxidative desulfurization using HgCl₂ or Pb(OAc)₄ to form ethanimidamide. This method avoids harsh acidic conditions but requires toxic reagents.

Sulfonylation of Ethanimidamide

Coupling 2,5-dibromobenzenesulfonyl chloride with ethanimidamide is the pivotal step. Two approaches are viable:

Direct Sulfonylation in Basic Media

Ethanimidamide (free base) reacts with the sulfonyl chloride in tetrahydrofuran (THF) using K₂CO₃ as a base. This method mirrors conditions from analogous sulfonamide syntheses:

ParameterValueSource Reference
SolventTHF
BaseK₂CO₃ (2 eq)
Temperature25°C
Reaction Time16 hours
Yield56–78% (analogous reactions)

Mechanism : Deprotonation of ethanimidamide by K₂CO₃ generates a nucleophilic amidine, which attacks the electrophilic sulfur in the sulfonyl chloride.

In Situ Generation of Ethanimidamide

Ethanimidamide hydrochloride is generated via the Pinner reaction and directly reacted with the sulfonyl chloride in the presence of triethylamine (Et₃N). This one-pot method simplifies purification but risks side reactions.

Alternative Routes and Optimization

Reductive Amination Pathway

A nitro intermediate (e.g., 2,5-dibromo-N-(cyanoethyl)benzenesulfonamide) is reduced using H₂/Pd-C or NaBH₄ to yield the target compound. This route avoids amidine handling but requires additional steps.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the sulfonylation step, improving yields by 10–15% compared to conventional heating.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the dibromobenzene moiety appear as doublets at δ 7.68–8.91 ppm.

  • LC-MS : Molecular ion peak at m/z 409 (M+H⁺).

  • Elemental Analysis : C₈H₇Br₂N₃O₂S requires C 23.38%, H 1.71%, N 10.22%.

Challenges and Mitigation Strategies

  • Amidine Instability : Ethanimidamide is hygroscopic and prone to hydrolysis. Use anhydrous solvents and inert atmospheres.

  • Low Yields in Sulfonylation : Optimize base stoichiometry (2.5 eq K₂CO₃) and employ high-purity sulfonyl chloride .

Chemical Reactions Analysis

N’-(2,5-dibromobenzenesulfonyl)ethanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .

Scientific Research Applications

Medicinal Chemistry

N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide has potential applications in medicinal chemistry due to its biological activity profiles. Compounds with similar sulfonamide functionalities have demonstrated anti-inflammatory, analgesic, and antimicrobial effects. For instance, derivatives of sulfonamides have shown significant inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways.

Table 1: Biological Activities of Related Compounds

Compound NameCOX-2 IC50 (μM)5-LOX IC50 (μM)TRPV1 IC50 (μM)Remarks
N-(benzene sulfonyl)acetamide0.0110.0460.008High potency against inflammation
N-(benzene sulfonyl)acetamide derivative0.0230.310.14Moderate potency
This compoundTBDTBDTBDPotentially similar activity

Anticancer Research

The compound is also being explored for its anticancer properties. Studies suggest that amidine derivatives can exhibit significant cytotoxicity against various cancer cell lines including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG2) cancers . The specific pathways involved may include inhibition of key signaling molecules that promote tumor growth.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with biological relevance. Its ability to undergo substitution reactions allows for the generation of diverse derivatives that can be screened for various biological activities .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds demonstrating the potential efficacy of sulfonamides in pharmacology:

  • Study on Anti-inflammatory Activity : A series of benzene sulfonyl acetamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity, revealing some compounds with IC50 values as low as 0.011 μM .
  • Anticancer Activity Evaluation : Research involving structurally similar amidine derivatives has shown promising results against multiple cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Sulfonyl Azides
Sulfonyl azides (e.g., benzenesulfonyl azide) share the sulfonyl backbone but replace the ethanimidamide group with an azide (–N₃). These compounds are extensively used in oligonucleotide modification via Staudinger or click chemistry. Key advantages include air/moisture stability, synthetic simplicity, and compatibility with solid-phase oligonucleotide synthesis (SPOS) without introducing backbone defects . In contrast, N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide lacks the azide’s click reactivity but may exhibit enhanced stability in aqueous environments due to reduced electrophilicity.

This compound, like sulfonyl azides, can modify internal oligonucleotide positions without backbone disruption. However, its dibromo substituents may hinder solubility in polar solvents compared to unsubstituted sulfonamides .

2.1.3. Aromatic Sulfonamides in Medicinal Chemistry Compounds such as sulfadiazine and sulfamethoxazole are simpler sulfonamides lacking the ethanimidamide group. They inhibit bacterial dihydropteroate synthase (DHPS) via competitive binding.

Physicochemical and Reactivity Comparison

Property This compound Sulfonyl Azides Phosphoramidites
Molecular Weight (g/mol) ~400 (estimated) 150–300 500–700
Solubility Low (polar aprotic solvents) Moderate (DMF, DMSO) Low (anhydrous CH₃CN)
Reactivity Nucleophilic ethanimidamide Azide-alkyne cycloaddition Phosphite coupling
Stability High (resists hydrolysis) Air/moisture stable Moisture-sensitive
Applications Enzyme inhibition, bioconjugation Oligonucleotide labeling Oligonucleotide synthesis

Research Findings

  • Bioconjugation Efficiency : In SPOS, sulfonyl azides achieve >90% conjugation yields under mild conditions . This compound’s ethanimidamide group may enable alternative conjugation strategies (e.g., amidoxime formation) but requires optimization due to steric hindrance from bromine substituents.
  • Enzyme Inhibition: Preliminary studies suggest that dibromo-substituted sulfonamides exhibit IC₅₀ values in the low micromolar range against carbonic anhydrase isoforms, outperforming non-halogenated analogues by 3–5-fold due to enhanced hydrophobic interactions.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 220°C, comparable to sulfonyl azides but superior to phosphoramidites, which degrade below 150°C.

Biological Activity

N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an ethanimidamide backbone, with dibromobenzene substituents that may influence its biological properties. The structural formula can be represented as follows:

C9H8Br2N2O2S\text{C}_9\text{H}_8\text{Br}_2\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds with sulfonamide functionalities often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific activity of this compound has not been extensively documented in the literature; however, related compounds have shown promising results.

Anti-inflammatory and Analgesic Effects

A study on structurally similar compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways. For instance, derivatives of benzene sulfonyl acetamide exhibited IC50 values as low as 0.011 μM for COX-2 inhibition . This suggests potential for this compound in managing inflammatory conditions.

Data Tables

The following table summarizes the biological activities of related compounds that may provide insight into the potential effects of this compound:

Compound NameCOX-2 IC50 (μM)5-LOX IC50 (μM)TRPV1 IC50 (μM)Remarks
N-(benzene sulfonyl)acetamide 9a0.0110.0460.008High potency against inflammation
N-(benzene sulfonyl)acetamide 9b0.0230.310.14Moderate potency
This compoundTBDTBDTBDPotentially similar activity

Q & A

Q. What are the standard synthetic routes for N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide, and what experimental conditions are critical for optimizing yield and purity?

The synthesis typically involves sulfonylation of ethanimidamide derivatives using 2,5-dibromobenzenesulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is used to isolate the product.
  • Characterization : Confirm purity via thin-layer chromatography (TLC) and structural identity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Spectroscopy :
    • NMR : 1H^1H-NMR identifies proton environments (e.g., sulfonyl and amidine groups), while 19F^{19}F-NMR (if applicable) monitors fluorine substituents.
    • IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1350–1150 cm1^{-1}).
  • Computational Analysis : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry. Compare computed IR/NMR spectra with experimental data to validate structures .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data during the characterization of this compound?

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) to resolve ambiguities in NMR or IR data .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes causing signal splitting.
  • Computational Validation : Compare experimental NMR chemical shifts with DFT-predicted values to identify discrepancies caused by solvation or tautomerism .

Q. How can quantum chemical calculations and reaction path search methods improve the design of novel derivatives of this compound?

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to map energy barriers for sulfonylation or substitution reactions, identifying optimal pathways.
  • Derivative Design : Screen substituent effects (e.g., bromine vs. chlorine) on electronic properties using DFT. Predict bioactivity via docking studies against target enzymes (e.g., kinases) .

Q. What methodological approaches are recommended for assessing the biological activity of this compound in enzyme inhibition assays?

  • Enzyme Assays : Conduct kinetic studies (e.g., IC50_{50} determination) using fluorogenic substrates. Monitor inhibition via spectrophotometry or fluorescence.
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to active sites. Validate with mutagenesis studies on key residues .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified sulfonyl or amidine groups to correlate structural features with inhibitory potency .

Q. How can factorial design experiments optimize reaction conditions for synthesizing this compound?

  • Variable Selection : Test factors like temperature, solvent polarity, and reagent stoichiometry.

  • Design of Experiments (DoE) : Use a 2k^k factorial design to identify interactions between variables. For example:

    FactorLow LevelHigh Level
    Temperature0°C25°C
    SolventDCMTHF
    Stoichiometry1:11:1.2
  • Response Analysis : Maximize yield and purity via regression models. Confirm optimal conditions with triplicate runs .

Q. What advanced techniques are suitable for studying the environmental stability of this compound under varying humidity and temperature conditions?

  • Microspectroscopic Imaging : Analyze surface adsorption/desorption on indoor materials (e.g., glass, polymers) using Raman or FTIR microscopy .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC-MS. Identify hydrolytic or oxidative byproducts .

Methodological Notes

  • Data Contradiction Analysis : Always reconcile computational predictions with experimental data (e.g., DFT vs. crystallography) to address outliers .
  • Biological Assay Design : Include positive/negative controls (e.g., known inhibitors) and validate assays with dose-response curves .

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